1,3-Bis(tosyloxy)propane

Catalog No.
S1894574
CAS No.
5469-66-9
M.F
C17H20O6S2
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(tosyloxy)propane

CAS Number

5469-66-9

Product Name

1,3-Bis(tosyloxy)propane

IUPAC Name

3-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate

Molecular Formula

C17H20O6S2

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C17H20O6S2/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3

InChI Key

ODVREDGIWSDQFD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCOS(=O)(=O)C2=CC=C(C=C2)C

    Organic Synthesis

    It is widely used in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones. It is used for the construction of new organic molecules.

    Preparation of Pharmaceuticals

    This compound is used in the preparation of pharmaceuticals . The pharmaceutical industry uses organic compounds as the starting point in the drug development process.

    Preparation of Polymers

    It is used in the preparation of polymers . Polymers have a wide range of applications, including packaging materials, fabrics, thermosetting plastics, elastomers, and adhesives.

    Preparation of Other Materials

    Besides pharmaceuticals and polymers, it is also used in the preparation of other materials .

1,3-Bis(tosyloxy)propane, also known as propane-1,3-diyl bis(4-methylbenzenesulfonate), is a synthetic compound characterized by its two tosylate groups attached to a propane backbone. Its chemical formula is C17H20O6S2C_{17}H_{20}O_{6}S_{2} and it has a molecular weight of 364.47 g/mol. The compound is primarily utilized in organic synthesis due to its ability to act as a tosylating agent, facilitating the introduction of tosyl groups into various organic compounds .

1,3-Bis(tosyloxy)propane predominantly undergoes nucleophilic substitution reactions owing to the presence of tosylate groups, which serve as excellent leaving groups. The reactions typically occur in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. Common nucleophiles that react with this compound include amines and alcohols, leading to products such as 1,3-diaminopropane derivatives or 1,3-dialkoxypropane derivatives, respectively .

Reaction Mechanism

The mechanism of nucleophilic substitution involves the attack of a nucleophile on the carbon atom bonded to the tosylate group, resulting in the displacement of the tosylate and formation of new chemical bonds.

While specific biological activity data for 1,3-bis(tosyloxy)propane is limited, its role as a tosylating agent suggests potential applications in pharmaceutical synthesis. The introduction of tosyl groups can significantly alter the properties of target compounds, influencing their pharmacokinetics and bioavailability. The compound may interact with various biochemical pathways during synthesis processes.

Pharmacokinetics

Factors such as solubility and stability influence the bioavailability of 1,3-bis(tosyloxy)propane in biological systems. Its interaction with transport proteins may also play a role in its pharmacokinetic profile.

The synthesis of 1,3-bis(tosyloxy)propane typically involves the reaction of 1,3-propanediol with p-toluenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This reaction usually occurs at room temperature and results in the formation of tosylate esters .

Industrial Production

In industrial settings, optimized reaction conditions are employed to enhance yield and efficiency. Continuous flow reactors may be utilized to improve production rates while maintaining high purity levels through careful control of temperature and solvent choice.

1,3-Bis(tosyloxy)propane finds applications in various fields:

  • Organic Synthesis: It is widely used for tosylation reactions to modify organic compounds.
  • Pharmaceuticals: Its ability to introduce functional groups makes it valuable in drug development.
  • Polymer Chemistry: It can be employed in synthesizing polymers with specific properties .

Several compounds share structural similarities with 1,3-bis(tosyloxy)propane:

Compound NameStructure TypeUnique Features
1,2-Bis(tosyloxy)ethaneEthane backboneShorter chain affects reactivity and product formation
1,4-Bis(tosyloxy)butaneButane backboneDifferent chain length alters nucleophilic substitution
1,3-DitosyloxypropaneSimilar structureContains two tosylate groups but differs in reactivity

Uniqueness: 1,3-bis(tosyloxy)propane is distinctive due to its propane backbone and the positioning of its tosylate groups at the 1 and 3 positions. This configuration enhances its reactivity compared to similar compounds with different backbones or substituent positions .

XLogP3

3.3

Other CAS

5469-66-9

Wikipedia

1,3-Bis(tosyloxy)propane

Dates

Modify: 2023-08-16

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